

Application Notes and Protocols for the Analytical Characterization of 3-Phenylmorpholine

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Compound of Interest

Compound Name: 3-Phenylmorpholine

Cat. No.: B1352888

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These application notes provide a comprehensive overview of the analytical methods for the characterization of **3-Phenylmorpholine**. The following protocols are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results for the identification, quantification, and purity assessment of this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating **3-Phenylmorpholine** from impurities and determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **3-Phenylmorpholine**.

Application Note: This method provides a robust protocol for the analysis of **3-Phenylmorpholine**, leveraging established procedures for similar compounds such as phenmetrazine (3-methyl-2-phenylmorpholine). The protocol is suitable for purity testing and identification in complex matrices. The expected fragmentation pattern of **3-Phenylmorpholine** will be influenced by the stable phenyl and morpholine rings.

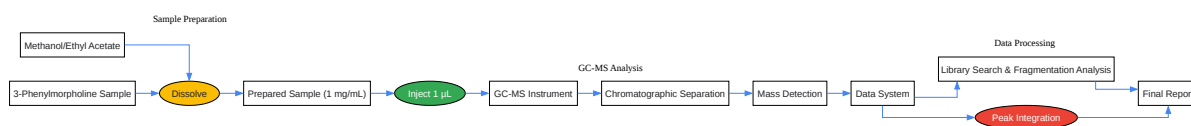
Experimental Protocol:

- Sample Preparation: Dissolve approximately 1 mg of **3-Phenylmorpholine** in 1 mL of a suitable solvent such as methanol or ethyl acetate.
- Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).
- Chromatographic Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μ L in splitless mode.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-550.

Quantitative Data Summary:

Parameter	Expected Value
Retention Time	~10-12 minutes (estimated)
Molecular Ion (M ⁺)	m/z 163
Major Fragments	m/z 104 (C ₇ H ₆ N ⁺), 91 (C ₇ H ₇ ⁺), 77 (C ₆ H ₅ ⁺), 56 (C ₃ H ₆ N ⁺)

Experimental Workflow:



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GC-MS analysis workflow for **3-Phenylmorpholine**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification and purity assessment of **3-Phenylmorpholine**, especially for non-volatile impurities.

Application Note: This reversed-phase HPLC method is designed for the routine analysis of **3-Phenylmorpholine** in bulk drug substances and formulated products. The method is stability-indicating and can separate the main component from potential degradation products.

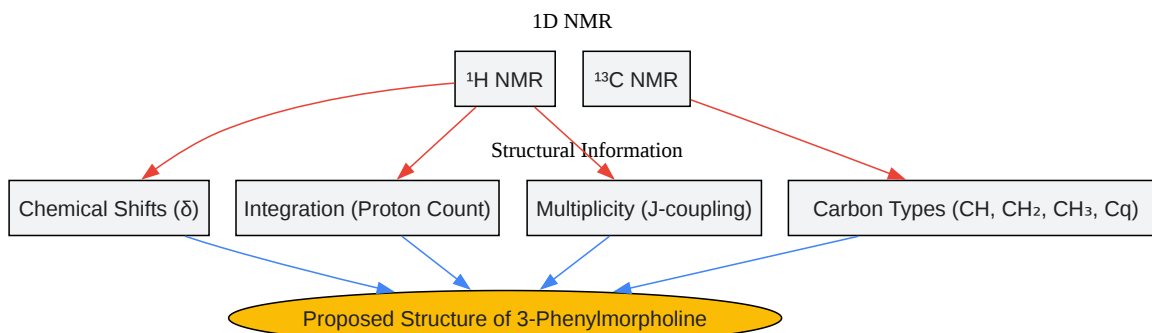
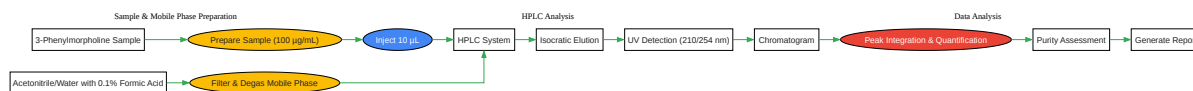
Experimental Protocol:

- Sample Preparation: Accurately weigh and dissolve 10 mg of **3-Phenylmorpholine** in 100 mL of mobile phase to obtain a 100 µg/mL solution.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio may need optimization.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 210 nm and 254 nm.
 - Injection Volume: 10 µL.

Quantitative Data Summary:

Parameter	Expected Value
Retention Time	4-6 minutes (estimated)
λ_{max}	~205 nm, ~254 nm (estimated based on phenyl group)
Linearity Range	1-200 µg/mL
Limit of Detection (LOD)	< 0.1 µg/mL
Limit of Quantification (LOQ)	< 0.3 µg/mL

Experimental Workflow:



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